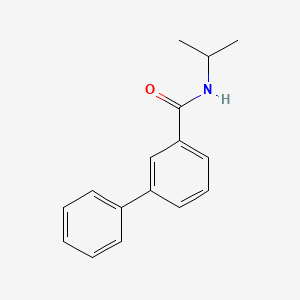

N-isopropyl 3-phenylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamides are a prominent class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai This structural motif is a cornerstone in medicinal chemistry, with benzamide derivatives exhibiting a wide array of pharmacological activities. ontosight.ai The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's biological and pharmacokinetic properties. ontosight.ai

Historically, benzamide derivatives have been successfully developed into drugs with diverse clinical applications. These include antipsychotics, anti-inflammatory agents, and antimicrobial compounds. ontosight.ai The amide bond is a critical feature, participating in hydrogen bonding interactions with biological targets such as enzymes and receptors. researchgate.net Furthermore, the aromatic ring and its substituents can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and biological function. The substitution pattern on both the benzene ring and the amide nitrogen plays a pivotal role in determining the compound's specific biological activity. ontosight.ai For instance, N-phenylbenzamide derivatives have shown a broad spectrum of bioactivities, including antibacterial, antiviral, and anticonvulsant properties. innovareacademics.in

Rationale for Investigating N-isopropyl 3-phenylbenzamide

The N-isopropyl group is a relatively small, lipophilic substituent that can influence a molecule's membrane permeability and metabolic stability. The branched nature of the isopropyl group can provide steric hindrance that protects the amide bond from enzymatic hydrolysis, potentially leading to an improved pharmacokinetic profile. In other molecular contexts, the N-isopropyl substituent has been shown to be important for potent interactions with biological targets. ontosight.ai

The combination of these features in a single molecule makes this compound a candidate for exploring new structure-activity relationships within the broader class of benzamides.

Scrutiny of Unexplored Research Frontiers and Knowledge Gaps

The primary knowledge gap concerning this compound is the lack of empirical data on its biological activity and potential molecular targets. The compound represents a largely unexplored area within the vast chemical space of benzamide derivatives.

Future research should be directed towards the following unexplored frontiers:

Systematic Biological Screening: A comprehensive screening of this compound against a wide panel of biological targets is warranted. This could include assays for anticancer activity against various cell lines, antimicrobial activity against a spectrum of pathogens, and inhibitory activity against key enzymes implicated in human diseases.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues of this compound would be highly informative. Modifications could include altering the substitution pattern on the 3-phenyl ring, replacing the N-isopropyl group with other alkyl or cycloalkyl groups, and introducing substituents on the primary benzamide ring. This would elucidate the structural requirements for any observed biological activity.

Biophysical and Structural Studies: Should any significant biological activity be identified, biophysical techniques such as isothermal titration calorimetry and surface plasmon resonance could be employed to characterize the binding affinity and kinetics of the interaction with its molecular target. Subsequent structural studies, for instance through X-ray crystallography or NMR spectroscopy, would provide invaluable insights into the precise binding mode.

Investigation of Physicochemical and Pharmacokinetic Properties: A thorough characterization of the compound's solubility, lipophilicity, membrane permeability, and metabolic stability would be essential for assessing its potential as a lead compound for drug development.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

3-phenyl-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-12(2)17-16(18)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18) |

InChI Key |

RRVIYCWRKODQKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Isopropyl 3 Phenylbenzamide and Its Analogues

Established Synthetic Pathways for N-isopropyl 3-phenylbenzamide

The primary approach to synthesizing this compound involves the coupling of 3-phenylbenzoic acid with isopropylamine (B41738). This can be achieved through several reliable methods, primarily by activating the carboxylic acid to facilitate nucleophilic attack by the amine.

One common strategy is the conversion of 3-phenylbenzoic acid to its more reactive acyl chloride derivative. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-phenylbenzoyl chloride is then reacted with isopropylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, yielding this compound.

Alternatively, direct coupling methods using peptide coupling agents are frequently employed to avoid the isolation of the often-sensitive acyl chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct formation of the amide bond from the carboxylic acid and amine. Another effective coupling agent is titanium(IV) chloride (TiCl₄), which can mediate the direct condensation of carboxylic acids and amines.

A generalized reaction scheme for the synthesis of this compound is presented below:

| Reactant 1 | Reactant 2 | Coupling Method | Product |

| 3-Phenylbenzoic Acid | Isopropylamine | Acyl Chloride Formation (e.g., SOCl₂) followed by amination | This compound |

| 3-Phenylbenzoic Acid | Isopropylamine | Direct Coupling (e.g., DIC/HOBt) | This compound |

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the acyl chloride route, the choice of solvent for the amination step is important; aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally preferred to prevent unwanted side reactions. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize the formation of byproducts.

In direct coupling reactions, the selection of the coupling agent and any additives can significantly impact the outcome. For instance, the addition of HOBt can suppress side reactions and reduce racemization if chiral precursors are used. The reaction temperature is also a critical factor, with many coupling reactions proceeding efficiently at room temperature. A systematic study of these parameters can lead to a highly efficient and clean synthesis.

Regioselective Synthesis Approaches for this compound

The regioselectivity in the synthesis of this compound is primarily determined by the structure of the precursor, 3-phenylbenzoic acid. The key challenge in regioselectivity lies in the synthesis of this precursor, particularly in controlling the substitution pattern on the biphenyl (B1667301) core.

The Suzuki coupling reaction is a powerful and widely used method for the regioselective synthesis of biaryls, including 3-phenylbenzoic acid. oc-praktikum.de This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid. oc-praktikum.de For the synthesis of 3-phenylbenzoic acid, 3-iodobenzoic acid can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base. oc-praktikum.de This method offers excellent control over the regiochemistry, ensuring the formation of the desired 3-substituted product. oc-praktikum.de

Exploration of Precursor Chemistry for this compound

The synthesis of this compound relies on the availability of its key precursors: 3-phenylbenzoic acid and isopropylamine. Isopropylamine is a readily available commercial chemical. The synthesis of 3-phenylbenzoic acid, however, often requires a dedicated synthetic step.

As mentioned, the Suzuki coupling is a highly effective method for preparing 3-phenylbenzoic acid. oc-praktikum.de The reaction conditions for this coupling can be optimized for high yields. For example, using palladium(II) chloride as the catalyst in an aqueous solution of sodium hydroxide (B78521) has been shown to be an effective system. oc-praktikum.de

Further exploration of precursor chemistry could involve the synthesis of functionalized 3-phenylbenzoic acids, which would then lead to a variety of substituted this compound analogues. This can be achieved by using substituted phenylboronic acids or substituted 3-halobenzoic acids in the Suzuki coupling reaction.

Design and Synthesis of Structurally Related this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. Modifications can be made to the N-alkyl group, the biphenyl core, or both.

Strategies for Structural Modification and Diversification

Structural diversification can be achieved by employing a variety of commercially available or synthetically prepared amines and benzoic acid derivatives.

To modify the N-alkyl group, a range of primary and secondary amines can be used in place of isopropylamine in the amide coupling reaction. This allows for the introduction of different alkyl, cycloalkyl, or even aryl groups at the nitrogen atom. For example, using cyclopropylamine (B47189) would yield N-cyclopropyl-3-phenylbenzamide.

Modification of the biphenyl core can be accomplished by using substituted 3-phenylbenzoic acids. These can be synthesized via Suzuki coupling, as previously described, using appropriately substituted starting materials. For instance, coupling 3-iodobenzoic acid with a tolylboronic acid would introduce a methyl group onto the second phenyl ring. A study on N-substituted benzamide (B126) derivatives as antitumor agents highlighted that substituents on the phenyl ring can significantly influence biological activity. nih.gov

Stereoselective Synthesis of Chiral Analogues of this compound

The introduction of chirality into the analogues of this compound can be achieved through several stereoselective synthetic strategies. This is of particular interest as enantiomers of a chiral drug can exhibit different pharmacological activities. rsc.org

One approach is to use a chiral amine in the amide coupling step. For example, reacting 3-phenylbenzoic acid with a chiral amine, such as (R)- or (S)-1-phenylethylamine, would result in a diastereomeric mixture that could potentially be separated.

Another strategy is to create axial chirality, which arises from restricted rotation around the C-C single bond of the biphenyl system or the C-N amide bond. This can be achieved by introducing bulky substituents at the ortho-positions of the biphenyl rings. The synthesis of axially chiral benzamides has been accomplished using methods such as peptide-catalyzed bromination to introduce ortho-substituents in an enantioselective manner.

Furthermore, if a racemic mixture of a chiral analogue is synthesized, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.org This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov

Advanced Computational and Theoretical Investigations of N Isopropyl 3 Phenylbenzamide

Quantum Chemical Calculations of N-isopropyl 3-phenylbenzamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For this compound, these calculations provide a foundational understanding of its structure, stability, and reactivity.

Electronic Structure Elucidation of this compound

Key electronic properties that can be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map reveals the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For amides, the carbonyl oxygen typically presents a region of high negative potential, making it a primary hydrogen bond acceptor. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (likely the phenyl rings) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (carbonyl group) |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Reflects the molecule's overall polarity |

Note: The data in this table is illustrative and based on typical values for similar aromatic amides.

Conformational Analysis and Energy Landscapes of this compound

The presence of two key rotatable bonds in this compound—the bond between the two phenyl rings and the bond between the benzoyl group and the amide nitrogen—gives rise to a complex conformational landscape.

A potential energy surface (PES) scan can be performed by systematically rotating these dihedral angles and calculating the energy at each step. This analysis identifies the global minimum energy conformation (the most stable structure) and various local minima, along with the transition states that separate them. Such studies on related biphenyl (B1667301) amides have shown that the interplay between steric effects and conjugation dictates the preferred geometry. researchgate.net

Table 2: Hypothetical Torsional Energy Barriers for this compound

| Rotatable Bond | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| Phenyl-Phenyl | 0 | +2.0 | Planar (Sterically hindered) |

| Phenyl-Phenyl | 45 | 0.0 | Twisted (Minimum energy) |

| Phenyl-Phenyl | 90 | +1.8 | Perpendicular (Loss of conjugation) |

| Benzoyl-Amide (C-N) | 180 | 0.0 | Trans (Planar, most stable) |

Note: The data in this table is illustrative and based on general findings for biphenyl and benzamide (B126) systems. ic.ac.uknih.gov

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is crucial for hypothesis-driven drug discovery, suggesting how a molecule like this compound might interact with a specific protein target. Benzamide derivatives have been explored as inhibitors for various enzymes, including histone deacetylases (HDACs) and topoisomerases. researchgate.netdergipark.org.tr

Prediction of Binding Modes and Affinities

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower docking score typically indicates a more favorable binding interaction.

For this compound, the docking process would involve preparing the 3D structure of the ligand and the target protein. The simulation would then predict how the molecule fits into the active site. The phenyl rings could engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the protein. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), likely forming key interactions with polar residues or backbone atoms of the receptor. mdpi.comnih.gov

Ligand-Target Recognition Mechanisms

The specific interactions that stabilize the ligand-receptor complex define the recognition mechanism. These non-covalent interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. americanpharmaceuticalreview.com By analyzing the top-ranked docking poses, one can identify the key amino acid residues involved in binding.

For instance, a hypothetical docking of this compound into an enzyme active site might reveal that the carbonyl oxygen forms a hydrogen bond with a backbone amide of a glycine residue, while one of the phenyl rings occupies a hydrophobic pocket. researchgate.net The isopropyl group could further enhance binding by fitting into a smaller, non-polar sub-pocket. Understanding these recognition patterns is essential for explaining the molecule's potential biological activity and for guiding the design of more potent analogs.

Molecular Dynamics Simulations of this compound and its Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgnih.gov An MD simulation of this compound, both free in solution and in complex with a biological target, can provide deep insights into its conformational stability, flexibility, and the thermodynamics of binding.

Starting from a docked pose, an MD simulation would place the protein-ligand complex in a simulated aqueous environment. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is calculated based on a force field. Analysis of this trajectory can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand relative to the protein, one can assess whether the initial docked pose is stable over time.

Key Intermolecular Interactions: The simulation allows for the analysis of the persistence of specific interactions, such as hydrogen bonds, identifying those that are most critical for stable binding.

Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit." nih.gov It can also reveal conformational fluctuations within the binding site that may not be apparent from a static crystal structure.

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, complementing the faster but less accurate scoring functions used in docking.

Through these simulations, a comprehensive, dynamic picture of how this compound interacts with its environment and potential biological partners can be constructed, bridging the gap between its static structure and its potential function.

Dynamics of this compound in Solution

The dynamic nature of a molecule in solution, including its conformational flexibility and interactions with the solvent, is crucial for its chemical reactivity and biological function. While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies of analogous structures, such as polymers containing N-isopropyl acrylamide units.

Molecular dynamics simulations of poly(N-isopropyl acrylamide) trimers in aqueous solution have revealed that the conformation of the N-isopropyl amide side chains is significantly influenced by temperature. nih.gov This suggests that the isopropyl group of this compound likely plays a key role in its solution-phase behavior, influencing its solubility and conformational preferences. The interplay between the hydrophobic isopropyl and phenyl groups and the polar amide linkage will dictate how the molecule orients itself in different solvent environments.

Computational studies on related benzamide derivatives have utilized Density Functional Theory (DFT) to analyze conformational possibilities and predict the lowest energy conformers. researchgate.net For this compound, theoretical calculations would be instrumental in determining the rotational barriers around the amide bond and the phenyl-carbonyl bond, which are key determinants of its three-dimensional shape.

The solvent environment is expected to have a significant impact on the dynamics of this compound. In polar solvents like water, the formation of hydrogen bonds with the amide group would compete with intramolecular interactions, influencing the conformational equilibrium. In nonpolar solvents, intramolecular forces and steric effects would be more dominant in defining the molecular shape.

Table 1: Key Factors Influencing the Dynamics of this compound in Solution

| Factor | Predicted Influence on Molecular Dynamics |

| N-isopropyl group | Contributes to hydrophobic interactions and influences conformational entropy. Its flexibility is temperature-dependent. |

| Phenyl group | Provides a rigid scaffold and can engage in π-stacking interactions. |

| Amide linkage | Participates in hydrogen bonding with polar solvents and influences rotational barriers. |

| Solvent polarity | Modulates the balance between intramolecular and intermolecular hydrogen bonding, affecting conformational preferences. |

Stability and Dynamics of this compound-Protein Interactions

The therapeutic potential of any small molecule is intrinsically linked to its ability to interact with biological targets, typically proteins. Understanding the stability and dynamics of these interactions is fundamental for drug design and development. As of the current literature survey, specific computational studies detailing the interaction of this compound with a particular protein target have not been identified. However, general principles of protein-ligand interactions, elucidated through computational methods for other benzamide derivatives, can provide a framework for understanding the potential behavior of this compound.

Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding of a ligand to a protein. For this compound, docking studies could identify potential binding sites on various proteins and predict the most favorable binding poses. Following docking, MD simulations can be employed to assess the stability of the predicted protein-ligand complex over time. These simulations provide detailed information on:

Binding Free Energy: A measure of the affinity of the ligand for the protein.

Key Intermolecular Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Conformational Changes: Analysis of how the protein and ligand adapt to each other upon binding.

A study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors highlighted the importance of hydrophobic character for inhibitory activity. researchgate.net This suggests that the phenyl and isopropyl groups of this compound could play a crucial role in binding to hydrophobic pockets within a protein's active site.

Table 2: Potential Computational Approaches to Study this compound-Protein Interactions

| Computational Method | Information Gained |

| Molecular Docking | Prediction of binding pose and initial estimation of binding affinity. |

| Molecular Dynamics (MD) Simulation | Assessment of complex stability, detailed analysis of intermolecular interactions, and calculation of binding free energy. |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Accurate calculation of relative binding affinities for a series of derivatives. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

Development of Predictive Models

The development of a predictive QSAR model for this compound derivatives would involve synthesizing a series of analogs with variations in their chemical structure. These variations could include different substituents on the phenyl ring or modifications to the isopropyl group. The biological activity of these compounds would then be determined experimentally.

The next step involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development. derpharmachemica.com

Several QSAR studies on benzamide derivatives have been successfully conducted. For instance, a 3D-QSAR model for aminophenyl benzamide derivatives as HDAC inhibitors showed an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). researchgate.net Another study on substituted benzamides with antimicrobial activity demonstrated that the activity could be modeled using topological and shape indices.

Identification of Key Structural Descriptors for Biological Activity

A well-validated QSAR model not only predicts the activity of new compounds but also provides valuable insights into the key structural features that are important for biological activity. By analyzing the descriptors that are included in the QSAR equation, researchers can identify the molecular properties that positively or negatively influence the desired biological effect.

For this compound derivatives, a QSAR study might reveal the importance of specific properties. For example, the model could indicate that:

Hydrophobicity (logP): An optimal level of lipophilicity is often required for good membrane permeability and target engagement.

Steric parameters (e.g., Molar Refractivity): The size and shape of substituents on the phenyl ring could be critical for fitting into a specific binding pocket.

Electronic parameters (e.g., Hammett constants): The electron-donating or electron-withdrawing nature of substituents could influence key interactions with the target protein.

In a QSAR study of aminophenyl benzamide derivatives, hydrophobic character was identified as a crucial factor for HDAC inhibitory activity, with hydrogen bond donating groups also positively contributing to the activity. researchgate.net Similarly, a study on other benzamide derivatives might highlight the significance of dipole moment and non-van der Waals energy in influencing their biological action.

Table 3: Common Molecular Descriptors in QSAR and Their Potential Relevance

| Descriptor Class | Example Descriptors | Potential Relevance to Biological Activity |

| Hydrophobic | LogP, ClogP | Membrane permeability, hydrophobic interactions with the target. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electrostatic interactions, reactivity, hydrogen bonding capacity. |

| Steric/Topological | Molar refractivity, Molecular weight, Shape indices | Size and shape complementarity with the binding site. |

| 3D-QSAR Fields | CoMFA/CoMSIA fields | Detailed 3D spatial requirements for steric and electrostatic interactions. |

By leveraging these advanced computational and theoretical approaches, a deeper understanding of the chemical and biological properties of this compound and its derivatives can be achieved, paving the way for the rational design of new molecules with optimized properties.

Information regarding the biological activities of this compound is not available in the public domain.

Extensive searches of scientific literature and databases have yielded no specific information on the mechanistic elucidation of this compound's biological activities. Consequently, the requested article, which was to be structured around a detailed outline including in vitro pharmacological profiling and cellular mechanisms of action, cannot be generated.

There are no publicly available studies on:

Receptor binding assays and target specificity: No data exists on the binding profile of this compound to any biological receptors.

Enzyme inhibition/activation studies: There is no information regarding the effect of this compound on enzyme activity.

Ion channel modulation: The influence of this compound on ion channel function has not been documented.

Cell-based functional assays: No studies have been published detailing the effects of this compound in cellular models.

Signal transduction pathway modulation: The impact of this compound on intracellular signaling pathways remains uninvestigated.

Without any foundational research on this specific chemical compound, it is impossible to provide a scientifically accurate and informative article as requested. The complete absence of data for this compound in the scientific literature prevents the creation of the specified content, including data tables and detailed research findings.

Mechanistic Elucidation of N Isopropyl 3 Phenylbenzamide S Biological Activities

Cellular and Molecular Mechanisms of Action of N-isopropyl 3-phenylbenzamide

Gene Expression and Proteomic Alterations Induced by this compound

Detailed studies focusing on the specific gene expression or proteomic profiles resulting from cellular exposure to this compound are not prominently available in the current body of scientific literature. While research on other N-phenylbenzamide derivatives has shown effects on viral oncogene expression, such as the inhibition of HPV E6 and E7 mRNA and protein levels by 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide, equivalent data for this compound has not been published. nih.gov Therefore, the precise impact of this specific compound on the cellular transcriptome and proteome remains an area for future investigation.

Subcellular Localization and Cellular Uptake Mechanisms

The mechanisms by which this compound is taken up by cells and its subsequent localization to subcellular compartments have not been specifically elucidated in published research. Understanding the cellular uptake pathway—whether through passive diffusion, active transport, or endocytic mechanisms—is critical for determining the bioavailability of a compound at its site of action. However, without targeted studies using labeled versions of the compound and various cellular uptake inhibitors, its specific transport mechanisms and intracellular fate remain unknown.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While SAR studies dedicated exclusively to this compound are limited, extensive research on the broader N-phenylbenzamide class provides significant insights into the chemical features that govern biological activity. These studies have explored a wide range of therapeutic areas, including antischistosomal, antiviral, and anticancer applications. nih.govnih.govnih.gov

Identification of Pharmacophore Features

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Across various studies of N-phenylbenzamide analogues, several key pharmacophoric features have been identified:

The Amide Linker: The central benzamide (B126) core (the N-phenyl amide group) is a critical and conserved feature. Its orientation and hydrogen-bonding capability are considered essential for target interaction.

Aromatic Rings: The two phenyl rings (the benzoyl ring and the N-phenyl ring) are fundamental to the scaffold. Their substitution patterns are a primary determinant of potency and selectivity.

Substituent Effects: The nature and position of substituents on both aromatic rings are crucial. Electron-withdrawing groups (e.g., -CF₃, -NO₂) have been shown to enhance potency in certain contexts, such as in antischistosomal agents. nih.gov Conversely, electron-donating groups or specific heterocyclic replacements can confer activity against other targets.

Optimization of Potency and Selectivity Through Structural Modifications

Medicinal chemistry campaigns have systematically modified the N-phenylbenzamide scaffold to improve potency against biological targets while minimizing off-target effects and cytotoxicity.

One key area of modification involves the substitution on the phenyl rings. In the development of antischistosomal agents, it was found that adding electron-withdrawing groups was beneficial for improving in vitro potency. nih.gov For instance, studies on analogues targeting Schistosoma mansoni demonstrated that specific substitution patterns significantly influenced efficacy. The data below illustrates how modifications to the core structure impact biological activity.

| Compound | Substituent on Benzoyl Ring | Substituent on N-Phenyl Ring | In Vitro Activity (EC₅₀ µM) | Cytotoxicity (CC₅₀ µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Analog 1 | None | 4-CF₃ | 5.5 | >100 | >18.2 |

| Analog 2 | 4-CF₃ | 4-CF₃ | 0.9 | 15.8 | 17.6 |

| Analog 3 | 4-NO₂ | 4-CF₃ | 1.3 | 17.0 | 13.1 |

| Analog 4 | None | 3-NO₂ | 1.8 | >100 | >55.6 |

Data synthesized from studies on N-phenylbenzamide analogues against S. mansoni. nih.gov

Similarly, in the pursuit of novel inhibitors for Enterovirus 71, modifications to a 3-amino-4-methoxybenzamide core structure were explored. It was determined that the N-phenyl ring (Ring B) was essential for activity; replacing it with a cyclohexyl group resulted in a complete loss of antiviral effect. nih.gov The addition of a bromine atom at the para-position of the N-phenyl ring yielded one of the most promising lead compounds, demonstrating the profound impact of targeted halogenation on antiviral potency. nih.gov

In Vivo Efficacy and Mechanistic Studies of this compound in Preclinical Animal Models

Validation of Therapeutic Targets in Animal Models

The process of target validation in vivo confirms that modulating a specific biological target (e.g., an enzyme or receptor) with a compound produces the desired therapeutic outcome in a living animal. csmres.co.uknih.gov This step is critical for de-risking a drug discovery program before it advances to clinical trials. creative-biolabs.com As there are no in vivo efficacy studies reported for this compound, the validation of its potential therapeutic target(s) in animal models has not been performed.

Efficacy Assessment in Disease-Specific Animal Models

The in vivo efficacy of a compound is a critical step in its development as a therapeutic agent. For N-phenylbenzamide derivatives, efficacy has been demonstrated in animal models of parasitic diseases. For instance, a prototype N-phenylbenzamide derivative, a bis(2-aminoimidazoline) known as compound 1a , has shown curative effects when administered orally in an acute mouse model of African trypanosomiasis nih.govacs.org. This particular derivative is effective against Trypanosoma brucei, the parasite responsible for this disease nih.govacs.org.

The selection of an appropriate animal model is crucial and depends on the therapeutic indication. For parasitic diseases like trypanosomiasis, rodent models that mimic the course of the human disease are commonly used. Efficacy in these models is typically assessed by monitoring parasitemia (the number of parasites in the blood) and survival rates of the infected animals post-treatment. A successful compound would significantly reduce or eliminate the parasite load and increase the survival time of the treated group compared to a control group.

Table 1: Illustrative Efficacy Data of a Prototype N-phenylbenzamide in a Mouse Model of Trypanosomiasis

| Animal Model | Parasite Strain | Treatment Group | Key Efficacy Endpoint | Outcome | Reference |

| Mouse | Trypanosoma brucei | Compound 1a (oral admin.) | Survival | Curative | nih.govacs.org |

It is important to note that while these findings for a related compound are promising, the efficacy of this compound would need to be specifically evaluated in relevant disease models to determine its therapeutic potential.

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are essential tools in drug development for providing evidence of a drug's biological activity and for guiding dose selection. A PD biomarker is a measurable indicator of a pharmacological response to a drug. For a compound like this compound, the identification and validation of PD biomarkers would be a key part of its preclinical and clinical development.

The process of identifying and validating PD biomarkers involves several steps:

Hypothesis Generation: Based on the proposed mechanism of action, potential biomarkers are identified. For N-phenylbenzamide derivatives that target parasite DNA, a potential biomarker could be a downstream indicator of DNA damage or replication stress in the parasite.

Analytical Method Development: Robust and sensitive assays are developed to measure the biomarker in relevant biological samples (e.g., blood, tissue).

Preclinical Validation: The biomarker response is evaluated in in vitro and in vivo models to establish a clear relationship between drug exposure, target engagement, and the biomarker signal.

Clinical Qualification: The biomarker's utility is then assessed in clinical trials.

For trypanocidal compounds, a relevant PD biomarker might be a molecule indicative of parasite death or metabolic stress. The validation of such biomarkers is crucial for making informed decisions during drug development, potentially accelerating the process and increasing the likelihood of success.

Investigation of this compound's Interactions with Macromolecular Targets

The therapeutic effect of a drug is initiated by its interaction with one or more macromolecular targets in the body. For N-phenylbenzamide derivatives, a key macromolecular target that has been identified in the context of anti-parasitic activity is kinetoplast DNA (kDNA) nih.govacs.org. Kinetoplasts are unique structures containing a network of circular DNA found in certain protozoa, such as trypanosomes.

Strong evidence suggests that some N-phenylbenzamide derivatives act as DNA minor groove binders nih.govacs.org. They are thought to displace essential proteins, such as High Mobility Group (HMG)-box-containing proteins, from their binding sites on kDNA. This interference with the normal function of kDNA leads to its disruption and ultimately results in the death of the parasite nih.govacs.org. The selective binding to the AT-rich sequences found in the kDNA minor groove is a key aspect of their mechanism of action nih.gov.

Biophysical Characterization of Binding

To understand the interaction between a drug and its target at a molecular level, various biophysical techniques are employed. For N-phenylbenzamide derivatives that bind to DNA, these techniques can elucidate the binding affinity, selectivity, and mode of interaction.

Commonly used biophysical methods include:

Thermal Denaturation Studies (ΔTm): The melting temperature (Tm) of DNA increases upon the binding of a ligand that stabilizes the double helix. By measuring the change in Tm (ΔTm) in the presence of the compound, the strength of the interaction can be quantified.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect conformational changes in DNA upon ligand binding, providing insights into the binding mode (e.g., groove binding vs. intercalation).

Flow Linear Dichroism (LD): This technique provides information on the orientation of the drug molecule relative to the DNA helix, which can help to distinguish between different binding modes.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Studies on N-phenylbenzamide derivatives have shown that they can bind strongly and selectively to the minor groove of AT-rich DNA, which is consistent with their proposed targeting of kDNA nih.gov.

Table 2: Illustrative Biophysical Data for N-phenylbenzamide Derivative Binding to DNA

| Biophysical Technique | Parameter Measured | Illustrative Finding for a Related Compound | Significance | Reference |

| Thermal Denaturation | ΔTm | Increased melting temperature of AT-rich DNA | Indicates stabilization of the DNA duplex upon binding | nih.gov |

| Flow Linear Dichroism | Induced LD signal | Positive signal indicative of minor groove binding | Elucidates the binding geometry | nih.gov |

Crystallographic and Cryo-Electron Microscopy Studies of this compound-Target Complexes

To obtain a high-resolution, three-dimensional structure of a drug bound to its macromolecular target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. These methods provide detailed atomic-level information about the binding site and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that mediate the recognition between the drug and its target.

The process typically involves:

Production and purification of the target macromolecule.

Formation of a stable complex between the drug and the target.

Crystallization of the complex (for X-ray crystallography) or preparation of vitrified samples (for cryo-EM).

Data collection using X-ray diffraction or electron microscopy.

Structure determination and refinement.

While a crystal structure of this compound complexed with a biological target is not publicly available, such a study would be invaluable for understanding its mechanism of action and for guiding the rational design of more potent and selective analogs through structure-based drug design.

Biotransformation Pathways and Metabolic Fate of this compound in In Vitro Systems

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs, typically to facilitate their excretion. Understanding the metabolic fate of a new chemical entity is a critical component of drug discovery and development. In vitro systems, primarily using liver-derived preparations, are instrumental in these investigations.

The primary goals of in vitro metabolism studies are to:

Identify the major metabolic pathways.

Characterize the chemical structures of the metabolites.

Identify the enzymes responsible for the metabolism (e.g., cytochrome P450 enzymes).

Assess the metabolic stability of the compound.

Common in vitro systems include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s.

Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolizing enzymes, providing a more complete picture of metabolism.

Recombinant Enzymes: Using specific, individually expressed drug-metabolizing enzymes can help to pinpoint which enzymes are responsible for a particular metabolic reaction.

For a benzamide derivative, common metabolic pathways include hydroxylation of the aromatic rings and N-dealkylation.

Identification of Metabolites from In Vitro Hepatic Systems

The identification of metabolites is typically carried out using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This powerful analytical technique allows for the separation of the parent drug from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

For this compound, one could hypothesize several potential metabolic transformations based on the metabolism of other benzamides.

Table 3: Hypothetical Metabolites of this compound from In Vitro Hepatic Systems

| Proposed Metabolite | Metabolic Reaction | Analytical Identification Method |

| Hydroxylated this compound | Aromatic hydroxylation on one of the phenyl rings | LC-MS/MS |

| N-dealkylated 3-phenylbenzamide | N-deisopropylation | LC-MS/MS |

| Hydroxylated N-dealkylated 3-phenylbenzamide | Aromatic hydroxylation and N-deisopropylation | LC-MS/MS |

It is crucial to perform these experiments to create a metabolic map of the compound. This information is vital for understanding its pharmacokinetic profile, predicting potential drug-drug interactions, and identifying any metabolites that may have their own pharmacological activity or toxicity. Studies on N-methylbenzamides have identified N-(hydroxymethyl) compounds as major metabolites in vitro nih.gov.

Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

The evaluation of a compound's metabolic stability is a critical step in the drug discovery and development process, providing insights into its potential pharmacokinetic profile. This assessment is typically conducted in vitro using liver subcellular fractions, such as microsomes, or intact liver cells, like hepatocytes. These systems contain the enzymes responsible for the majority of drug metabolism. The primary goal is to determine the rate at which the parent compound is eliminated by metabolic processes, which helps in predicting its in vivo clearance and half-life.

Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.comcreative-bioarray.com The in vitro metabolic stability assay using liver microsomes is a common method to rank-order compounds based on their metabolic lability. mercell.com

The experimental procedure generally involves the incubation of the test compound, in this case, this compound, with liver microsomes from different species (e.g., human, rat, mouse) at a physiological temperature (37°C). The reaction is initiated by the addition of a cofactor, typically NADPH, which is essential for the activity of CYP enzymes. evotec.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched, for example, by the addition of a solvent like acetonitrile (B52724). mercell.commerckmillipore.com The remaining concentration of the parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com

From the disappearance of the parent compound over time, several key parameters can be calculated:

Half-life (t½): The time required for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver enzymes towards the compound. It is calculated from the rate of disappearance of the compound.

The data obtained from these experiments allow for the classification of compounds based on their metabolic stability.

Illustrative Data Table: Metabolic Stability of a Test Compound in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 45 | 15 |

| 60 | 5 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Metabolic Stability in Hepatocytes

The experimental setup for a hepatocyte stability assay is similar to that for microsomes. Cryopreserved or fresh hepatocytes are incubated with the test compound in suspension. thermofisher.com Samples are collected at various time points, and the concentration of the parent compound is determined. The use of hepatocytes allows for the evaluation of the interplay between Phase I and Phase II metabolism.

The data generated from hepatocyte stability assays are also used to calculate the half-life and intrinsic clearance of the compound. These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.

Illustrative Data Table: Comparative Metabolic Stability in Hepatocytes from Different Species

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

By comparing the metabolic stability across different species, potential interspecies differences in metabolism can be identified, which is crucial for the selection of appropriate animal models for further preclinical studies.

Advanced Analytical and Spectroscopic Techniques for N Isopropyl 3 Phenylbenzamide Research

Chromatographic Methodologies for Quantification and Purity Assessment of N-isopropyl 3-phenylbenzamide

Chromatographic techniques are fundamental in the analytical workflow for this compound, providing the means to separate the compound from complex mixtures and accurately determine its concentration and purity.

HPLC-UV/MS Method Development and Validation

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a powerful tool for the quantification and purity assessment of this compound. Method development focuses on optimizing separation efficiency, sensitivity, and selectivity.

A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate this compound from its starting materials, intermediates, and potential degradation products. The selection of the stationary phase, typically a C18 or C8 column, is critical for achieving adequate retention and resolution. The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized through gradient or isocratic elution to ensure sharp, symmetrical peaks. researchgate.net

UV detection is commonly set at a wavelength corresponding to the maximum absorbance of the biphenyl (B1667301) chromophore in the molecule, providing a robust method for quantification. For enhanced specificity and lower detection limits, Mass Spectrometry (MS) is employed. Electrospray ionization (ESI) is a suitable technique for generating ions of this compound, which are then detected by a mass analyzer.

Validation of the HPLC-UV/MS method is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, linear, specific, and robust. researchgate.net Parameters such as limit of detection (LOD) and limit of quantification (LOQ) are also established.

| Parameter | Typical Condition |

| Column | C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile and Water (with formic acid or acetate (B1210297) buffer) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.7 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| UV Detection | ~254 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ |

LC-MS/MS for Trace Analysis in Biological Matrices

For the detection and quantification of this compound at trace levels in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. chromatographyonline.com

Sample preparation is a critical step to remove interfering endogenous components like proteins and phospholipids, which can cause matrix effects and suppress the analyte's signal. nih.govresearchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). chromatographyonline.com The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response. chromatographyonline.com

The LC-MS/MS method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from other compounds in the matrix. nih.gov The high sensitivity of this technique allows for the quantification of the compound at pg/mL to low ng/mL levels. researchgate.net

| Parameter | Typical Condition |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 or similar, shorter column with smaller particle size |

| Ionization | ESI, Positive Mode |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ |

| Product Ion(s) | Specific fragments resulting from collision-induced dissociation |

Spectroscopic Approaches for Structural Elucidation of this compound and its Metabolites

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in this compound.

The ¹H NMR spectrum would show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a multiplet for the methine proton), distinct signals for the protons on the two different phenyl rings, and a signal for the amide N-H proton. The ¹³C NMR spectrum would complement this by showing resonances for each unique carbon atom, including the carbonyl carbon of the amide, the aliphatic carbons of the isopropyl group, and the aromatic carbons of the biphenyl system. researchgate.net

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule, which allows for the calculation of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and analyze the resulting product ions. nih.gov This fragmentation pattern serves as a structural fingerprint. semanticscholar.org

For this compound, collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. Key fragmentations would include the cleavage of the amide bond, loss of the isopropyl group, and cleavages within the biphenyl structure. By analyzing these fragmentation pathways, the structure of the parent compound can be confirmed. escholarship.org

This technique is particularly valuable for metabolite identification. nih.gov Metabolites are often formed through processes like hydroxylation, demethylation, or glucuronidation. These modifications result in specific mass shifts from the parent drug. By comparing the MS/MS fragmentation patterns of the metabolites to that of the parent compound, the site of metabolic modification can often be determined. nih.gov

| Ion Type | Potential m/z Fragment | Description |

| Precursor Ion | [M+H]⁺ | Protonated this compound |

| Product Ion 1 | [M+H - C₃H₇]⁺ | Loss of the isopropyl group |

| Product Ion 2 | [C₆H₅-C₆H₄-CO]⁺ | Acylium ion from amide bond cleavage |

| Product Ion 3 | [C₆H₅-C₆H₄]⁺ | Biphenyl cation from loss of CONH-isopropyl |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Purity Profiling

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. longdom.org Key absorptions include the N-H stretch of the secondary amide, the strong C=O stretch of the amide carbonyl group, C-H stretching from both the aromatic rings and the aliphatic isopropyl group, and C=C stretching from the aromatic rings. libretexts.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | ~3300-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C=O Stretch (Amide) | ~1630-1680 |

| C=C Stretch (Aromatic) | ~1400-1600 |

UV-Vis spectroscopy is useful for quantitative analysis and for assessing the purity of this compound. nih.gov The molecule's extended conjugation, due to the biphenyl system, results in characteristic UV absorption maxima. According to Beer-Lambert's law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound. This relationship is used to quantify the compound in solution and can be employed as a detection method in HPLC. A UV-Vis spectrum can also serve as a preliminary purity check, as the presence of impurities with different chromophores may alter the shape of the spectrum.

Techniques for Studying this compound's Interactions with Cells and Tissues

The investigation of how this compound interacts with cells and tissues is fundamental to understanding its potential biological effects. This involves not only determining if the compound can enter cells but also identifying its specific subcellular destinations and its impact on cellular functions. Advanced imaging and cell analysis techniques offer powerful tools to address these questions.

Confocal laser scanning microscopy (CLSM) is a high-resolution optical imaging technique that allows for the creation of sharp, detailed images of a specimen by eliminating out-of-focus light. nih.govnih.gov This is particularly valuable for visualizing the distribution of fluorescently labeled molecules within three-dimensional biological samples, such as cells and tissues. confocalnl.comnih.gov

To study the cellular localization of this compound using this method, the compound would first need to be rendered fluorescent. This could be achieved by synthesizing a derivative that incorporates a fluorophore, a molecule that emits light upon excitation by a laser. The choice of fluorophore is critical and would depend on factors such as its brightness, photostability, and minimal interference with the biological activity of the parent compound.

Once a fluorescent analog of this compound is available, it can be introduced to cultured cells or tissue sections. A confocal microscope would then be used to excite the fluorophore with a laser of a specific wavelength and collect the emitted fluorescence. By scanning the laser beam across the sample, a series of optical sections can be acquired and computationally reconstructed to generate a high-resolution, three-dimensional image of the compound's distribution within the cells. scian.cl

To identify the specific subcellular compartments where this compound accumulates, co-localization studies can be performed. nih.govevidentscientific.com This involves simultaneously labeling known cellular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, with fluorescent dyes of different colors. By overlaying the images from the fluorescent analog of this compound and the organelle-specific dyes, regions of overlap (co-localization) will appear as a combination of the individual colors, indicating the compound's presence in that particular organelle.

The data obtained from such an experiment could be presented in a table summarizing the co-localization analysis, as shown hypothetically below.

| Cellular Compartment | Fluorescent Marker | Co-localization with Fluorescent this compound (Pearson's Correlation Coefficient) |

| Nucleus | DAPI (Blue) | 0.15 |

| Mitochondria | MitoTracker Red CMXRos (Red) | 0.82 |

| Endoplasmic Reticulum | ER-Tracker Green (Green) | 0.34 |

| Lysosomes | LysoTracker Deep Red (Far-Red) | 0.21 |

This table represents hypothetical data for illustrative purposes.

Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a large population of cells as they flow one by one through a beam of light. nih.govmdpi.com This high-throughput method can provide quantitative data on various cellular parameters, making it an invaluable tool for profiling the cell-based activity of a compound like this compound. crownbio.comcriver.com

For activity profiling, a variety of cell-based assays can be adapted for flow cytometry. For instance, to assess the impact of this compound on cell viability and cytotoxicity, cells can be treated with the compound and then stained with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells. Propidium iodide, for example, is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter and stain the DNA of dead cells, making them brightly fluorescent. By analyzing a large number of cells, flow cytometry can provide precise statistics on the dose-dependent effects of the compound on cell survival.

Furthermore, flow cytometry can be employed to investigate more specific cellular responses. For example, if this compound is hypothesized to affect a particular enzymatic activity within the cell, a fluorogenic substrate for that enzyme can be used. nih.gov This substrate is initially non-fluorescent but becomes fluorescent upon cleavage by the enzyme. Cells treated with this compound can be incubated with this substrate, and the resulting fluorescence intensity, measured by the flow cytometer, would be proportional to the enzymatic activity. A decrease or increase in fluorescence compared to untreated cells would indicate an inhibitory or activating effect of the compound, respectively.

The results of a hypothetical cell cycle analysis using flow cytometry to assess the impact of this compound are presented in the table below.

| Treatment Group | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |

| Vehicle Control | 65.2% | 20.5% | 14.3% |

| This compound (10 µM) | 64.8% | 21.1% | 14.1% |

| This compound (50 µM) | 75.6% | 12.3% | 12.1% |

| This compound (100 µM) | 82.1% | 8.7% | 9.2% |

This table represents hypothetical data for illustrative purposes.

Translational Perspectives and Future Research Directions for N Isopropyl 3 Phenylbenzamide

Advanced Drug Delivery Systems for N-isopropyl 3-phenylbenzamide

Information regarding the development of advanced drug delivery systems specifically for this compound is not available in the current body of scientific literature.

Encapsulation Technologies

There are no published studies on the use of encapsulation technologies, such as liposomes or nanoparticles, for the delivery of this compound.

Targeted Delivery Strategies

Research into targeted delivery strategies to enhance the efficacy and reduce potential side effects of this compound has not been reported in any scientific journals or patents.

Challenges and Prospects in Advancing this compound to Preclinical Development

Bridging the Gap between In Vitro and In Vivo Efficacy

The successful translation of promising in vitro data into tangible in vivo efficacy is a critical and often challenging phase in the development of any therapeutic candidate, including this compound. While in vitro assays provide valuable initial insights into the biological activity of a compound against a specific target, the complex physiological environment of a living organism introduces numerous variables that can significantly impact its performance. This section explores the key considerations and strategies for bridging the gap between the in vitro and in vivo efficacy of this compound and related compounds.

A primary hurdle in this transition lies in the pharmacokinetic properties of the molecule, encompassing its absorption, distribution, metabolism, and excretion (ADME). A compound may exhibit potent activity in an isolated cellular or enzymatic assay but fail to reach the target site in a living system at a sufficient concentration or for an adequate duration. For the N-phenylbenzamide class of compounds, metabolic stability is a particularly important factor. Studies on related N-phenylbenzamide derivatives have shown that even minor structural modifications can significantly alter their metabolic fate, thereby influencing their in vivo effectiveness.

For instance, research on N-phenylbenzamide analogs has demonstrated that the introduction of specific functional groups can enhance metabolic stability, leading to improved plasma exposure and, consequently, better in vivo outcomes. The strategic placement of substituents on the phenyl rings can block sites susceptible to metabolic enzymes, such as cytochrome P450s, thereby prolonging the compound's half-life in the body.

The following table illustrates the in vitro activity of several N-phenylbenzamide derivatives against various targets. While direct in vivo correlation is not always straightforward, these in vitro potency values serve as a crucial starting point for selecting candidates for further in vivo evaluation.

| Compound | Target/Assay | In Vitro Potency (IC50/EC50, µM) |

|---|---|---|

| N-phenylbenzamide analog 1 | Trypanosoma brucei | 0.5 |

| N-phenylbenzamide analog 2 | Schistosoma mansoni | 1.2 |

| N-phenylbenzamide analog 3 | HeLa Cancer Cell Line | 9.3 |

| N-phenylbenzamide analog 4 | A549 Cancer Cell Line | 7.5 |

Beyond metabolic stability, other factors such as solubility, permeability, and plasma protein binding play a pivotal role in the in vivo disposition of a compound. Poor solubility can limit oral absorption, while high plasma protein binding can reduce the concentration of the free, active drug available to interact with its target. The development of suitable formulations can sometimes mitigate these issues, but inherent liabilities in the molecular structure are best addressed through medicinal chemistry efforts.

The choice of an appropriate in vivo model is another critical determinant of successful translation. The selected animal model should accurately recapitulate the key aspects of the human disease or condition being targeted. For N-phenylbenzamide derivatives with potential applications in oncology, xenograft models using human cancer cell lines are commonly employed. In the context of infectious diseases, such as those caused by kinetoplastid parasites, rodent models of infection are essential for evaluating in vivo antiparasitic activity.

The table below presents hypothetical pharmacokinetic data for two N-phenylbenzamide analogs, illustrating how differences in metabolic stability can impact their plasma concentrations over time.

| Compound | Half-life (t1/2, hours) | Peak Plasma Concentration (Cmax, ng/mL) | Area Under the Curve (AUC, ng·h/mL) |

|---|---|---|---|

| Analog A (Low Metabolic Stability) | 1.5 | 250 | 750 |

| Analog B (High Metabolic Stability) | 8.0 | 1200 | 9600 |

Ultimately, bridging the gap between in vitro and in vivo efficacy for this compound will necessitate a multi-pronged approach. This includes early and iterative assessment of its pharmacokinetic properties, optimization of its metabolic stability through structural modifications, and the use of well-validated in vivo models. A thorough understanding of the structure-activity and structure-property relationships within the N-phenylbenzamide class will be instrumental in guiding the development of this compound into a successful therapeutic agent.

Q & A

Basic: What synthetic methodologies are commonly employed for N-isopropyl benzamide derivatives, and how do reaction conditions influence regioselectivity?

N-Isopropyl benzamides are typically synthesized via palladium-catalyzed C–H functionalization, as demonstrated in auxiliary-free arylation of sp² C–H bonds . Key steps include:

- Catalyst system : Pd(OAc)₂ with ligands like 1,10-phenanthroline.

- Solvent optimization : Polar aprotic solvents (e.g., DMA) enhance reaction efficiency.

- Regioselectivity : Electron-donating substituents on the benzene ring direct arylation to ortho positions due to electronic effects.

For sp³ C–H alkylation, auxiliary-directed strategies (e.g., bidentate directing groups) are required to overcome steric hindrance from the isopropyl group.

Advanced: How does the N-isopropyl group in 3-phenylbenzamide derivatives influence minor-groove DNA binding selectivity compared to other alkyl substituents?

In DNA-binding studies (e.g., derivatives of DB2457), the N-isopropyl group increases selectivity for GC-rich sequences by ~2-fold (KD reduction) compared to methyl or ethyl analogs . Methodological insights:

- Fluorescence anisotropy : Quantify binding affinity to AT/GC hybrid sequences.

- Structural analysis : Molecular dynamics simulations reveal steric clashes between the isopropyl group and AT base pairs, reducing AT-binding efficacy.

- Comparative assays : Thiophene-to-selenophene substitutions (e.g., Se analogs) improve nuclear uptake but do not enhance binding specificity, highlighting the unique role of the isopropyl group .

Basic: What analytical techniques are recommended to validate the purity and structural integrity of N-isopropyl 3-phenylbenzamide?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% threshold).

- NMR spectroscopy :

- ¹H NMR : Isopropyl protons appear as a septet (δ 1.2–1.4 ppm) and multiplet (δ 4.0–4.3 ppm for N–CH).

- 13C NMR : Confirm carbonyl resonance at ~167 ppm.

- X-ray crystallography : Resolve steric effects of the isopropyl group on benzamide planarity .

Advanced: How do competing hydrogen-bonding interactions in N-isopropyl benzamide derivatives affect their aggregation behavior in aqueous solutions?

The isopropyl group introduces hydrophobicity, leading to:

- Aggregation above LCST : Analogous to poly(N-isopropyl acrylamide) hydrogels, N-isopropyl benzamides exhibit temperature-dependent phase separation (~34°C) .

- Methodological validation :

- Turbidimetry : Monitor optical density at 500 nm to determine LCST.

- DLS : Measure hydrodynamic radius changes during heating/cooling cycles.

- Competing interactions : Hydrogen bonding between amide groups and water is disrupted by hydrophobic isopropyl clustering, driving aggregation .

Basic: What safety protocols are critical when handling N-isopropyl benzamide derivatives in laboratory settings?

- PPE : Nitrile gloves, face shields, and fume hoods to prevent inhalation/contact (per OSHA guidelines) .

- Waste disposal : Neutralize amide bonds with 10% NaOH before incineration.

- Spill management : Absorb with vermiculite and treat with 5% acetic acid to hydrolyze residues .

Advanced: How can contradictions in binding data between in vitro assays and cellular uptake studies be resolved for N-isopropyl derivatives?

Case study: N-isopropyl selenophene analogs showed high DNA affinity in vitro but poor cellular activity due to efflux pumps . Strategies include:

- Dual-labeling assays : Combine fluorescent tags (e.g., Cy5) with radiolabeled compounds to track intracellular localization.

- Metabolic inhibition : Co-administer with verapamil (P-gp inhibitor) to assess efflux effects.

- MD simulations : Correlate logP values (isopropyl group: ~2.1) with membrane permeability trends .

Basic: What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

- DFT calculations : Optimize transition states for Pd-catalyzed C–H activation (B3LYP/6-31G* basis set) .

- Docking software (AutoDock Vina) : Predict binding poses in DNA minor grooves (grid size: 20 ų centered on AT/GC sequences) .

Advanced: How do steric effects from the N-isopropyl group impact regioselectivity in cross-coupling reactions?

Mechanistic studies reveal:

- Steric maps : The isopropyl group creates a 7.2 Å steric radius, favoring meta-substitution in Suzuki-Miyaura couplings.

- Ligand screening : Bulky phosphines (e.g., SPhos) mitigate side reactions by stabilizing Pd intermediates .

- Kinetic profiling : Use in situ IR spectroscopy to monitor intermediate formation rates under varying steric conditions .

Basic: What are the key differences in spectroscopic signatures between N-isopropyl benzamides and their N-alkyl analogs?

- IR spectroscopy : N-isopropyl derivatives show a distinct C=O stretch at 1650 cm⁻¹ (vs. 1675 cm⁻¹ for N-methyl).

- MS fragmentation : Loss of isopropyl radical (m/z 43) dominates in EI-MS .

Advanced: How can hybrid hydrogel systems incorporating N-isopropyl benzamide derivatives be optimized for stimuli-responsive drug delivery?

- Composite design : Integrate montmorillonite nanoparticles to enhance mechanical stability (storage modulus: +150%) .

- Release kinetics : Use Franz diffusion cells to model temperature-triggered drug release (e.g., doxorubicin) above LCST .

- Biocompatibility assays : MTT tests on HEK293 cells confirm >90% viability at 0.1 mg/mL concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.